N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide
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Overview
Description
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide is an organic compound with the molecular formula C6H8F3NO2 It is characterized by the presence of a trifluoromethyl group, a ketone, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with acetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxobutanoic acid.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The ketone and amide groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4,4,4-Trifluoro-3-oxo-1-phenyl-2-butanyl)acetamide: Similar structure but with a phenyl group, which may alter its chemical and biological properties.
4,4,4-Trifluoro-3-oxobutanoic acid: Lacks the acetamide group, making it less versatile in certain applications.
Uniqueness
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide is unique due to the combination of the trifluoromethyl group, ketone, and acetamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
129660-27-1 |
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Molecular Formula |
C6H8F3NO2 |
Molecular Weight |
183.13 |
IUPAC Name |
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C6H8F3NO2/c1-3(10-4(2)11)5(12)6(7,8)9/h3H,1-2H3,(H,10,11) |
InChI Key |
CYOUGROTSGVHFL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(F)(F)F)NC(=O)C |
Synonyms |
Acetamide, N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)- |
Origin of Product |
United States |
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